Varenicline N-Glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

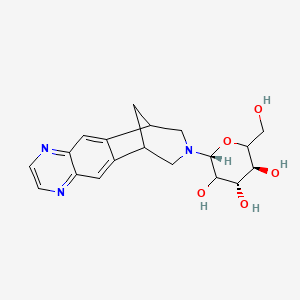

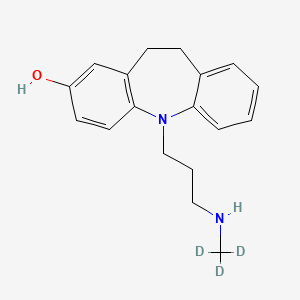

Varenicline N-Glucoside is a derivative of Varenicline, a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .

Molecular Structure Analysis

The molecular formula of Varenicline N-Glucoside is C19H23N3O5 . It has a molecular weight of 373.403 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Varenicline N-Glucoside molecule .Scientific Research Applications

Mechanism of Action and Efficacy in Smoking Cessation

Varenicline, acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor, has demonstrated significant efficacy in smoking cessation. Clinical trials have consistently shown varenicline's superior effectiveness over placebo and other cessation aids like bupropion in promoting smoking abstinence among adults attempting to quit. Its unique mechanism—modulating nicotinic cholinergic receptors—reduces craving and diminishes the pleasurable effects of smoking, thereby aiding smokers in their quit attempts (Keating & Siddiqui, 2006; Fagerström & Hughes, 2008).

Potential Beyond Smoking Cessation

Research has also explored varenicline's potential in treating other forms of drug dependence. Its action on nicotinic acetylcholine receptors, crucial in the neurobiology of addiction, suggests a broader applicability in managing dependencies beyond nicotine. For instance, preliminary findings indicate that varenicline may reduce alcohol consumption and modulate behaviors associated with cocaine craving, highlighting its potential as a versatile agent in addiction therapy (Crunelle et al., 2010).

Safety and Tolerability

Concerning safety and tolerability, varenicline has been well-received in various populations, including those with psychiatric conditions. While initial post-marketing surveillance raised questions about neuropsychiatric side effects, subsequent research has largely affirmed its safety profile, advocating for careful monitoring and patient education to mitigate risks (Purvis et al., 2010; Burke et al., 2016).

Mechanism of Action

Target of Action

Varenicline N-Glucoside primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nAChR . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . Full agonism is displayed on alpha7-receptors .

Mode of Action

Varenicline N-Glucoside interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Pharmacokinetics

Varenicline is almost entirely absorbed following oral administration, and absorption is unaffected by food . It undergoes only minimal metabolism (less than 10%) , and approximately 90% of the drug is excreted in the urine unchanged . Varenicline has a mean elimination half-life of approximately 24 hours in smokers .

Result of Action

The primary result of Varenicline N-Glucoside’s action is the reduction of cravings and withdrawal symptoms associated with smoking cessation . By acting as a partial agonist at nAChRs, it displaces nicotine at its sites of action in the brain, thereby reducing the rewarding effects of nicotine and easing withdrawal symptoms .

Action Environment

The action, efficacy, and stability of Varenicline N-Glucoside can be influenced by various environmental factors. For instance, the physical state of polyethylene glycol (PEG) used in an osmotic coating can heavily impact the degradation of PEG and the resulting drug reactivity . Antioxidants in the coating and oxygen scavengers in the packaging also serve to prevent the PEG degradation, and consequently provide for drug stability .

properties

IUPAC Name |

(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9?,10?,15?,16-,17+,18?,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIDZVKOJXFIIZ-LYRYMMDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)[C@H]5C([C@H]([C@@H](C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676192 |

Source

|

| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873302-31-9 |

Source

|

| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

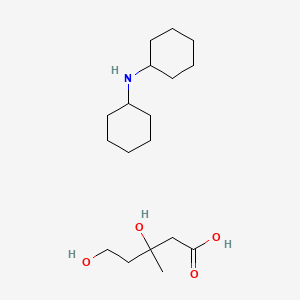

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

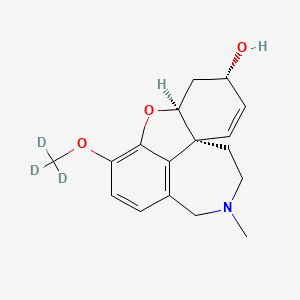

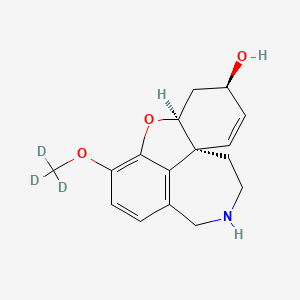

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)